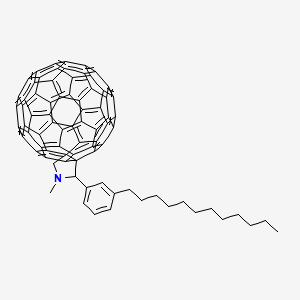

C60MC12

Description

BenchChem offers high-quality C60MC12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C60MC12 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C81H35N/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16-20(17-19)79-81-77-70-62-50-42-33-24-22-21-23-27(24)36-43-41-32(23)34-30-25(21)28-29-26(22)31-35(33)48(50)56-54-40(31)38(29)46-45-37(28)39(30)53-55-47(34)49(41)61-63-51(43)52(44(36)42)64(62)73(77)72(63)75-68(61)66(55)69-59(53)57(45)65-58(46)60(54)71(67(56)70)78(81)74(65)76(69)80(75,81)18-82(79)2/h13,15-17,79H,3-12,14,18H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAHEEMFHYNKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC=C1)C2C34C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C8C7=C7C%14=C8C8=C%15C(=C%13C8=C%101)C1=C%12C8=C%10C1=C1C%15=C%14C%12=C1C1=C%10C%10=C%13C8=C%11C8=C5C9=C3C(=C%138)C3=C%10C1=C1C%12=C7C6=C1C43CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693715 | |

| Record name | PUBCHEM_53384414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1022.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403483-19-2 | |

| Record name | PUBCHEM_53384414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and High-Purity Isolation of C60MC12

Executive Summary & Strategic Importance

C60MC12 (C60-fused N-methylpyrrolidine-meta-dodecylphenyl) is a high-performance n-type organic semiconductor used extensively in Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs). Unlike standard PCBM derivatives, C60MC12 features a meta-substituted dodecyl chain that induces specific self-assembly properties, leading to highly ordered crystalline films and superior electron mobility (~0.067 cm²/V·s).

This guide provides a rigorous protocol for the synthesis and purification of C60MC12. The synthesis relies on the Prato reaction (1,3-dipolar cycloaddition), while the purification strategy emphasizes the removal of unreacted C60 and bis-adducts to prevent charge-trap formation in semiconductor devices.

Chemical Basis & Retrosynthetic Analysis

The synthesis of C60MC12 is achieved via the cycloaddition of an azomethine ylide generated in situ to the C60 fullerene cage.

-

Reaction Class: Prato Reaction (1,3-dipolar cycloaddition).[1][2]

-

Key Intermediate: Azomethine ylide (generated from N-methylglycine and 3-dodecylbenzaldehyde).

-

Target Structure: A fulleropyrrolidine mono-adduct with a C12 alkyl chain at the meta position of the phenyl ring.[3]

Reaction Scheme Logic

The reaction involves the decarboxylation of N-methylglycine (sarcosine) upon condensation with 3-dodecylbenzaldehyde. The resulting reactive 1,3-dipole adds across a [6,6]-double bond of C60.[2]

Figure 1: Mechanistic pathway of the Prato reaction for C60MC12 synthesis. The azomethine ylide is the critical reactive species.

Phase 1: Precursor Preparation (3-Dodecylbenzaldehyde)

Note: If 3-dodecylbenzaldehyde is not commercially available, it must be synthesized with high regioselectivity.

Protocol: Sonogashira Coupling & Reduction

-

Coupling: React 3-bromobenzaldehyde (protected as diethyl acetal) with 1-dodecyne using Pd(PPh3)2Cl2 and CuI in TEA/THF.

-

Hydrogenation: Reduce the alkyne to an alkane using H2/Pd-C.

-

Deprotection: Hydrolyze the acetal with dilute HCl to yield 3-dodecylbenzaldehyde.

-

Quality Control: Verify aldehyde purity via GC-MS (>98% required) to prevent side reactions during the Prato step.

Phase 2: Synthesis of C60MC12

Objective: Maximize mono-adduct yield while minimizing bis-adduct formation.

Reagents & Materials

| Reagent | Equivalents | Role |

| C60 Fullerene | 1.0 eq | Core scaffold (99.9% purity recommended) |

| 3-Dodecylbenzaldehyde | 2.0 - 5.0 eq | Functional group source |

| Sarcosine | 2.0 - 5.0 eq | Nitrogen source / Ylide generator |

| Toluene (Anhydrous) | Solvent | Concentration: 0.5 mg/mL (C60) |

Step-by-Step Protocol

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve C60 (e.g., 500 mg) in anhydrous toluene (1000 mL). Sonicate for 10 minutes to ensure complete dispersion.

-

Critical: High dilution is essential to suppress bis-adduct formation.

-

-

Reagent Addition: Add 3-dodecylbenzaldehyde (2.0 eq) and sarcosine (2.0 eq) to the solution.

-

Reaction: Reflux the mixture at 110°C under a nitrogen or argon atmosphere.

-

Monitoring: Monitor reaction progress via TLC (Silica; Toluene/Hexane 1:1) or HPLC every 2 hours.

-

Endpoint: Stop when C60 conversion reaches ~40-50%. Pushing conversion higher significantly increases bis-adduct impurities which are difficult to separate.

-

-

Quenching: Cool the reaction mixture to room temperature. Filter through a celite pad to remove unreacted sarcosine and insoluble salts.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to ~50 mL volume.

Phase 3: Purification and Isolation

Objective: Isolate C60MC12 (Mono-adduct) from unreacted C60 and multi-adducts.

Purification Workflow

The purification is a two-stage process: Flash Chromatography (coarse separation) followed by HPLC (fine separation).

Figure 2: Purification logic flow. The color change of fractions is a key visual indicator.

Detailed Protocols

Stage 1: Flash Column Chromatography

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent System: Start with 100% Hexane (or Cyclohexane) to elute unreacted aldehyde.

-

Gradient: Gradually increase polarity to Toluene/Hexane (1:4, then 1:1).

-

Observation: Unreacted C60 elutes first (Purple band).

-

Collection: The mono-adduct (C60MC12) elutes second as a brown band .

-

Waste: Bis-adducts and higher adducts remain on the column or elute much later with 100% Toluene.

-

-

Action: Collect the brown fraction and concentrate.

Stage 2: High-Performance Liquid Chromatography (HPLC)

For electronic-grade purity (>99%), HPLC is mandatory.

-

Column: Cosmosil Buckyprep (Pyrenylpropyl group bonded silica) or Buckyprep-M. These columns are specifically designed to separate fullerenes based on the number of addends.

-

Mobile Phase: Pure Toluene or Chlorobenzene.

-

Flow Rate: 1.0 mL/min (analytical) or 10-20 mL/min (preparative).

-

Detection: UV-Vis at 320 nm or 340 nm.

-

Retention Logic: On Buckyprep, C60 elutes first, followed by Mono-adducts, then Bis-adducts.

-

Recycling: Use a recycling HPLC mode if baseline separation is not achieved in a single pass.[4]

Characterization & Validation

Confirm the identity and purity of the isolated solid.

| Technique | Expected Signature |

| 1H NMR (CDCl3) | Pyrrolidine Ring: Singlet (~2.8 ppm) for N-Me; Doublets (~4.2-5.0 ppm) for ring protons.Alkyl Chain: Multiplets (1.2-1.6 ppm) for methylene; Triplet (~0.88 ppm) for terminal methyl.Aromatic: Multiplets (7.0-8.0 ppm) for the phenyl ring. |

| MALDI-TOF MS | Molecular Ion: Peak at m/z ~1022 (720 [C60] + 302 [Addend]).Fragmentation: Minimal fragmentation; look for [M+H]+. |

| UV-Vis Spectroscopy | Absorption at ~430 nm (characteristic mono-adduct shoulder) and weak absorption ~700 nm. |

| TGA | Decomposition onset >300°C (confirms removal of solvent and volatile impurities). |

References

-

Chikamatsu, M. et al. (2005). "Solution-processed n-type organic thin-film transistors with high field-effect mobility." Applied Physics Letters, 87, 203504. Link

-

Maggini, M., Scorrano, G., & Prato, M. (1993).[1] "Addition of azomethine ylides to C60: synthesis, characterization, and functionalization of fullerene pyrrolidines." Journal of the American Chemical Society, 115(21), 9798–9799. Link

-

Matsuo, Y. (2021).[5][6] "Fullerene derivatives with oligoethylene-glycol side chains: an investigation on the origin of their outstanding transport properties." RSC Advances. Link

-

TCI Chemicals. "Product Specification: C60MC12 (CAS 403483-19-2)." Link

Sources

- 1. Prato Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Prato reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Synthesis and characterization of water-soluble C60–peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103524313A - 3,5-dimethylbenzaldehyde preparation method - Google Patents [patents.google.com]

Technical Guide: C60MC12 (N-Methyl-2-(3-dodecylphenyl)fulleropyrrolidine)

Technical Guide: C60MC12 (N-Methyl-2-(3-dodecylphenyl)[60]fulleropyrrolidine)

Executive Summary

C60MC12 (CAS: 403483-19-2) is a high-performance, soluble fullerene derivative functionalized via the Prato reaction. Unlike the ubiquitous PCBM ([6,6]-Phenyl-C61-butyric acid methyl ester), which forms amorphous films, C60MC12 is engineered to self-assemble into highly ordered crystalline thin films. This structural order facilitates superior electron mobility (up to 0.4 cm²/V·s), making it a critical n-type semiconductor for Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs).

This guide provides a comprehensive technical breakdown of C60MC12, covering its chemical identity, synthesis protocols, electronic properties, and application methodologies.

Chemical Identity & Specifications

The nomenclature "C60MC12" refers to a C60 cage fused with an N-methylpyrrolidine ring bearing a meta-dodecylphenyl substituent. The long alkyl chain (C12) imparts solubility in organic solvents (e.g., chloroform, chlorobenzene) and drives the self-assembly process essential for crystallinity.

Table 1: Chemical Specifications

| Property | Specification |

| Common Name | C60MC12 |

| Chemical Name | N-Methyl-2-(3-dodecylphenyl)[60]fulleropyrrolidine |

| CAS Number | 403483-19-2 |

| Molecular Formula | C₈₁H₃₅N |

| Molecular Weight | 1022.18 g/mol |

| Appearance | Dark red to black crystalline powder |

| Solubility | Soluble in Toluene, Chlorobenzene, Chloroform, Dichlorobenzene |

| Purity Grade | Typically >99.0% (HPLC) for electronic applications |

Synthesis Protocol: The Prato Reaction

The synthesis of C60MC12 utilizes the Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide to the C60 fullerene cage. This method is preferred over the Bingel reaction (cyclopropanation) for this derivative because the pyrrolidine ring is stable and the nitrogen atom allows for easy introduction of the methyl group.

Reaction Mechanism

The azomethine ylide is generated in situ from the decarboxylation of N-methylglycine (sarcosine) and 3-dodecylbenzaldehyde.

Figure 1: Synthetic pathway for C60MC12 via Prato cycloaddition.

Step-by-Step Protocol

Reagents:

-

[60]Fullerene (99.5%+)

-

3-Dodecylbenzaldehyde (Excess, 2–5 eq)

-

Sarcosine (N-methylglycine) (Excess, 2–5 eq)

-

Solvent: Anhydrous Toluene or Chlorobenzene

Procedure:

-

Dissolution: Dissolve C60 in anhydrous toluene (approx. 1 mg/mL) in a round-bottom flask. Sonicate if necessary to ensure complete dissolution.

-

Reagent Addition: Add 3-dodecylbenzaldehyde and sarcosine to the solution.

-

Reflux: Heat the mixture to reflux (110°C for toluene) under an inert atmosphere (Argon or Nitrogen). Stir vigorously.

-

Monitoring: Monitor the reaction via TLC (Thin Layer Chromatography) using Toluene/Hexane as eluent. The unreacted C60 will elute first (purple), followed by the monoadduct C60MC12 (brown). Stop when conversion is optimal to avoid bis-adduct formation.

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: Redissolve the crude residue in a minimum amount of toluene/chloroform. Purify via flash column chromatography (Silica gel).

-

Eluent A: Hexane (to remove unreacted aldehyde).

-

Eluent B: Toluene/Hexane gradient (to elute unreacted C60).

-

Eluent C: Toluene (to elute the target C60MC12).

-

-

Isolation: Precipitate the product by adding the concentrated toluene solution into cold methanol. Filter and dry under vacuum.

Physicochemical & Electronic Properties[2][3][4][5][6][7][8][9][10]

C60MC12 is distinguished by its ability to form crystalline domains, unlike the amorphous aggregates typical of PCBM. This crystallinity is driven by the interdigitation of the C12 alkyl chains.

Table 2: Electronic Parameters

| Parameter | Value | Context |

| Electron Mobility (μₑ) | 0.07 – 0.4 cm²/V·s | Measured in OTFT configuration. High value attributed to ordered packing. |

| LUMO Level | ~ -3.7 to -4.0 eV | Similar to PCBM; suitable acceptor for P3HT and low-bandgap polymers. |

| HOMO Level | ~ -6.0 to -6.1 eV | Deep HOMO prevents hole injection (unipolar n-type behavior). |

| Thermal Stability | Stable up to ~300°C | Suitable for annealing processes. |

Crystallinity and Morphology

The meta-substitution of the dodecyl chain on the phenyl ring is critical. It directs the packing structure of the molecules in thin films.

-

As-Cast Films: Often exhibit higher order than PCBM.

-

Annealed Films: Thermal annealing (e.g., at 150°C) significantly enhances crystallinity, leading to increased electron mobility.

Applications: OTFTs and OPVs

Organic Thin-Film Transistors (OTFTs)

C60MC12 is primarily used as the n-channel semiconductor in OTFTs due to its high electron mobility.

Fabrication Workflow (Bottom-Gate/Bottom-Contact):

-

Substrate: Heavily doped Si wafer (Gate) with thermally grown SiO₂ (Dielectric).

-

Surface Treatment: Treat SiO₂ with HMDS (hexamethyldisilazane) or OTS (octadecyltrichlorosilane) to passivate traps and improve C60MC12 ordering.

-

Deposition: Spin-coat C60MC12 solution (10 mg/mL in dichlorobenzene) at 1000–2000 rpm.

-

Annealing: Bake at 120–150°C for 30 mins in a glovebox.

-

Electrode Deposition: Thermally evaporate Source/Drain electrodes (e.g., Al or Ca/Ag) through a shadow mask.

Figure 2: Cross-section of a standard Bottom-Gate OTFT using C60MC12.

Organic Photovoltaics (OPVs)

While PCBM is the standard acceptor, C60MC12 is used when higher crystallinity is required to improve charge transport in thicker active layers or to study morphology effects.

-

Role: Electron Acceptor.

-

Donor Pairing: Commonly paired with P3HT or PTB7.

-

Advantage: The high mobility allows for faster electron extraction, potentially reducing recombination losses in bulk heterojunctions.

Characterization Techniques

To validate the synthesis and quality of C60MC12, the following analytical methods are standard:

-

¹H NMR (Nuclear Magnetic Resonance):

-

Diagnostic Signals:

-

Pyrrolidine Protons: A singlet or doublet around 4.0–5.0 ppm (depending on the solvent and exact isomer) corresponding to the protons on the pyrrolidine ring bridge.

-

N-Methyl Group: A sharp singlet typically around 2.8–3.0 ppm.

-

Aromatic Protons: Multiplets in the 7.0–8.0 ppm range.

-

Alkyl Chain: Characteristic triplet (terminal CH₃) at ~0.9 ppm and large multiplet (CH₂) at 1.2–1.4 ppm.

-

-

-

MALDI-TOF MS:

-

Peak: Look for the molecular ion peak [M]⁻ or [M+H]⁺ at 1022 m/z .

-

-

UV-Vis Spectroscopy:

-

Absorption: Characteristic fullerene absorption at ~330 nm, with a tail extending into the visible region (up to 700 nm). The functionalization disrupts the symmetry of C60, often resulting in a specific absorption shoulder around 430 nm (distinct from pristine C60).

-

References

-

Horii, Y., Ikawa, M., Sakaguchi, K., Chikamatsu, M., Azumi, R., Yase, K., & Minami, N. (2011). Soluble Fullerene-Based n-Channel Organic Thin-Film Transistors Printed by Using a Polydimethylsiloxane Stamp. ACS Applied Materials & Interfaces, 3(10), 3804-3808. Available at: [Link]

- Chikamatsu, M., et al. (2008). Solution-processed n-type organic thin-film transistors with high field-effect mobility based on C60 derivatives. Applied Physics Letters.

An In-depth Technical Guide to the Electronic and Optical Properties of C60MC12

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and optical properties of C60-fused N-methylpyrrolidine-meta-C12 phenyl (C60MC12), a soluble fullerene derivative that has garnered significant interest for its applications in organic electronics. We delve into the molecular architecture of C60MC12 and its influence on the material's salient characteristics. The guide explores its exceptional electronic properties, particularly its high electron mobility and utility as an n-type semiconductor in organic thin-film transistors (OTFTs). Furthermore, we will discuss its optical properties, drawing on available spectral data and the established behavior of fullerene derivatives. This document also outlines detailed experimental protocols for the synthesis and characterization of C60MC12, providing a practical framework for researchers. Finally, we consider the prospective applications of C60MC12 in the biomedical field, specifically in drug delivery and photodynamic therapy, areas where functionalized fullerenes are showing immense promise.

Introduction: The Advent of Functionalized Fullerenes

The discovery of Buckminsterfullerene (C60) unveiled a new allotrope of carbon with a unique truncated icosahedron structure, often likened to a soccer ball.[1] This molecule, composed of 60 carbon atoms, possesses a conjugated π-system that imparts remarkable electronic and optical properties.[2] However, the pristine C60 molecule suffers from poor solubility in common organic solvents, limiting its processability and broader application. This challenge spurred the development of functionalized fullerene derivatives, which aim to enhance solubility and tune the material's properties for specific applications.

C60MC12, or C60-fused N-methylpyrrolidine-meta-C12 phenyl, is one such derivative that has emerged as a highly promising n-type organic semiconductor.[3][4] The strategic addition of a pyrrolidine ring with a meta-substituted C12 alkyl chain on a phenyl group significantly improves its solubility, enabling solution-based processing techniques like spin-coating.[1][4] This guide will provide an in-depth exploration of the electronic and optical characteristics that make C60MC12 a material of great scientific and technological interest.

Molecular Structure and Synthesis

The molecular architecture of C60MC12 is central to its properties. The addition of the functional group to the C60 cage is typically achieved through a 1,3-dipolar cycloaddition of an azomethine ylide, a method famously known as the Prato reaction.[5] This reaction is a versatile and efficient way to functionalize fullerenes.

Synthesis Protocol: A Representative Prato Reaction

The synthesis of C60MC12 involves the reaction of C60, N-methylglycine, and an aldehyde bearing the meta-C12 phenyl group.

Materials:

-

Buckminsterfullerene (C60)

-

N-methylglycine (sarcosine)

-

3-(dodecyl)benzaldehyde

-

Toluene (anhydrous)

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., toluene/hexane mixture)

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve C60 in anhydrous toluene to form a purple solution.

-

Add N-methylglycine and 3-(dodecyl)benzaldehyde to the solution.

-

Heat the mixture to reflux and stir vigorously for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid residue is then purified using column chromatography on silica gel. A gradient of hexane in toluene is typically effective for separating the desired C60MC12 product from unreacted C60 and other byproducts.

-

The fractions containing the pure product are collected, and the solvent is evaporated to yield C60MC12 as a solid.

Causality in Synthesis: The choice of a long C12 alkyl chain is deliberate. This nonpolar tail enhances solubility in organic solvents, a critical factor for solution-based fabrication of electronic devices.[6][7] The meta-position of the alkyl chain on the phenyl ring can also influence the molecule's packing in the solid state, which in turn affects its electronic properties.[8]

Electronic Properties: A High-Mobility n-Type Semiconductor

C60MC12 has established itself as a leading n-type material in the field of organic electronics, primarily due to its excellent electron-transporting capabilities.[1][3]

Electron Mobility

One of the most significant electronic properties of C60MC12 is its high electron mobility.[9] Values as high as 0.067 cm²/Vs have been reported for solution-processed thin-film transistors, a benchmark for n-type organic semiconductors prepared via coating methods.[3][6][7] Some studies have even reported mobilities reaching up to 0.09 cm²/Vs.[1][10] This high mobility is attributed to the material's ability to form highly ordered crystalline films.[6][7] The long alkyl chains facilitate self-assembly into layered structures where the fullerene heads, responsible for charge transport, are closely packed.[4]

| Property | Reported Value | Reference |

| Electron Mobility (µe) | 0.067 - 0.09 cm²/Vs | [1][3][6][7][9][10] |

| Current On/Off Ratio | Up to 4 x 10⁵ | [8] |

HOMO/LUMO Energy Levels

The frontier molecular orbital energies, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the charge injection and transport properties of a semiconductor. For fullerene derivatives, these are often determined using cyclic voltammetry.[7][11] The functionalization of the C60 cage can perturb these energy levels.[12] In C60MC12, the electronic state of the C60 portion remains largely similar to that of other[8][8]-closed fulleropyrrolidines.[6] The LUMO level is of particular importance for n-type semiconductors as it dictates the ease of electron injection from the electrode.

Diagram of Energy Levels in an n-Type OTFT

Caption: Energy level diagram for electron injection and transport in a C60MC12-based n-type OTFT.

Characterization of Electronic Properties: Organic Thin-Film Transistor (OTFT) Fabrication and Measurement

A standard method to evaluate the electronic properties of C60MC12 is to fabricate and characterize a top-contact, bottom-gate OTFT.

Protocol for OTFT Fabrication and Characterization:

-

Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

-

Solution Preparation: Prepare a solution of C60MC12 in a suitable organic solvent, such as chloroform or dichlorobenzene, with a typical concentration of 0.5-1.0 wt%.

-

Thin Film Deposition: Deposit the C60MC12 solution onto the SiO₂/Si substrate using spin-coating. The spin speed and time are optimized to achieve a uniform film of the desired thickness.[1][4]

-

Annealing: The film is then annealed on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve crystallinity.

-

Electrode Deposition: Source and drain electrodes (e.g., gold or aluminum) are thermally evaporated onto the C60MC12 film through a shadow mask to define the channel length and width.

-

Electrical Characterization: The transfer and output characteristics of the OTFT are measured using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum to prevent degradation from air and moisture. The electron mobility is calculated from the transfer characteristics in the saturation regime.

Diagram of OTFT Fabrication Workflow

Caption: Workflow for the fabrication and characterization of a C60MC12-based OTFT.

Optical Properties: Absorption and Emission

The optical properties of fullerene derivatives are dominated by the electronic transitions within the C60 cage. Functionalization can lead to subtle shifts in the absorption and emission spectra.

UV-Visible Absorption Spectroscopy

Fulleropyrrolidines like C60MC12 typically exhibit characteristic absorption peaks in the UV and visible regions.[12] The spectrum is generally characterized by strong absorptions in the UV region and weaker, symmetry-forbidden transitions in the visible range. Available data for C60MC12 indicates a λ-edge at 753 nm. A representative UV-Vis spectrum of a similar fulleropyrrolidine shows a broad absorption band around 317 nm and a sharper peak around 430 nm.[12] These features are indicative of the electronic structure of the C60 monoadduct.[12]

Photoluminescence Spectroscopy

Experimental Protocol for Optical Characterization

UV-Visible Absorption Spectroscopy:

-

Prepare a dilute solution of C60MC12 in a suitable solvent (e.g., chloroform or toluene).

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

Photoluminescence Spectroscopy:

-

Use the same solution prepared for UV-Vis spectroscopy.

-

Employ a spectrofluorometer.

-

Excite the sample at a wavelength where it absorbs strongly (e.g., determined from the UV-Vis spectrum).

-

Record the emission spectrum at a longer wavelength range than the excitation wavelength.

Potential Biomedical Applications: A Frontier for C60MC12

While C60MC12 has been predominantly studied for its electronic applications, the broader class of functionalized fullerenes has shown significant potential in the biomedical field, including drug delivery and photodynamic therapy (PDT).[13]

Drug Delivery

The hollow cage structure of fullerenes makes them attractive candidates for drug delivery systems. Hydrophobic drugs can be encapsulated within the C60 cage or attached to its surface. The functional groups on the fullerene derivative can be tailored to improve biocompatibility and target specific cells or tissues. The long alkyl chain of C60MC12 could facilitate its incorporation into lipid-based drug delivery vehicles like liposomes or micelles.

Photodynamic Therapy (PDT)

PDT is a cancer treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. Fullerenes are excellent photosensitizers due to their high quantum yield of triplet state formation and efficient energy transfer to molecular oxygen to produce singlet oxygen.[13] The functionalization of C60 to produce derivatives like C60MC12 could enhance their cellular uptake and localization in tumor tissues, making them more effective PDT agents.

Diagram of the Mechanism of Fullerene-based Photodynamic Therapy

Caption: Simplified schematic of the photodynamic action of a fullerene derivative like C60MC12.

Conclusion and Future Outlook

C60MC12 stands out as a highly promising functionalized fullerene derivative with well-established excellent n-type semiconductor characteristics. Its high electron mobility, good solubility, and solution processability make it a key material for advancing organic electronics. While its optical properties are in line with those of other fulleropyrrolidines, more detailed studies on its photoluminescence are warranted. The exploration of C60MC12 in biomedical applications is still in its nascent stages. However, based on the known properties of functionalized fullerenes, it holds considerable potential as a component in novel drug delivery systems and as a photosensitizer in photodynamic therapy. Future research should focus on a deeper investigation of its biological interactions and efficacy in preclinical models to unlock its full potential in the realm of nanomedicine.

References

-

Chikamatsu, M., et al. (2005). Solution-processed n-type organic thin-film transistors with high field-effect mobility. Applied Physics Letters, 87(20), 203504.

-

AIST TODAY. (2005). Development of n-type Organic Thin-film Transistor with High Mobility by Coating Process. AIST TODAY International Edition, (17), 20.

-

Chikamatsu, M., et al. (2005). Solution-processed n-type organic thin-film transistors with high field-effect mobility. ResearchGate.

-

Nierengarten, J.-F., et al. (2011). Multifunctional, Polymorphic, Ionic Fullerene Supramolecular Materials: Self-Assembly and Thermotropic Properties. Langmuir, 27(1), 415-423.

-

AIST. (n.d.). Information Technology on Five Senses. AIST TODAY.

-

Sakai, H., et al. (2021). Fullerene derivatives with oligoethylene-glycol side chains: an investigation on the origin of their outstanding transport properties. Journal of Materials Chemistry C, 9(34), 11466-11475.

-

Singh, S. P., et al. (2025). Synthesis and Characterization of a Pyromellitic Diimide-Based Polymer with C- and N-Main Chain Links: Matrix for Solution-Processable n-Channel Field-Effect Transistors. ResearchGate.

-

Chikamatsu, M., et al. (2006). Correlation of molecular structure, packing motif and thin-film transistor characteristics of solution-processed n-type organic semiconductors based on C60 derivatives. Thin Solid Films, 515(2), 853-856.

-

PerkinElmer. (n.d.). UV-vis-NIR spectra were measured using a PerkinElmer... Mixed-Halide Wide-Bandgap Perovskite Semiconductors for Photovoltaics.

-

Chemsrc. (n.d.). Efficient templating synthesis ofcyclo-meta-phenylenes: A novel strategy for capturing fullerene. ResearchGate.

-

Miomandre, F., et al. (2011). Electrochemical Monitoring of the Fluorescence Emission of Tetrazine and Bodipy Dyes Using Total Internal Reflection Fluorescence Microscopy Coupled to Electrochemistry. ACS Applied Materials & Interfaces, 3(3), 742-748.

-

TCI Chemicals. (n.d.). Physical properties of C60MC12 [C2415]. TCI AMERICA.

-

Singh, T., et al. (2022). Interfacial Embedding for High-Efficiency and Stable Methylammonium-Free Perovskite Solar Cells with Fluoroarene Hydrazine. Advanced Energy Materials, 12(29), 2201029.

-

Facchetti, A. (Ed.). (2011). Organic Electronics II: More Materials and Applications. Wiley-VCH.

-

Facchetti, A., & Marks, T. J. (Eds.). (2010). 1 Polymeric and Small-Molecule Semiconductors for Organic Field-Effect Transistors. In Organic Electronics. Wiley-VCH.

-

Chikamatsu, M., et al. (2005). Solution-processed n-type organic thin-film transistors with high field-effect mobility. AIP Publishing.

-

TCI Chemicals. (n.d.). Organic Transistor (OFET) Materials. TCI Chemicals.

-

Li, Y., et al. (2017). Fabrication of fullerene nano-strucutres in mixed films and devices. Google Patents.

-

Chen, W., et al. (2020). Prospects for metal halide perovskite-based tandem solar cells. Nature Reviews Materials, 5, 605-620.

-

Uemura, T. (n.d.). Melt-printing technology based on fluid phase for organic thin-film transistors. Kyoto University Research Information Repository.

-

Chikamatsu, M., et al. (2005). a Molecular structures of C60MC12 and 6,6-PCBM left and schematic... ResearchGate.

-

AIST. (2005). Development of n-type Organic Thin-film Transistor with High Mobility by Coating Process. AIST TODAY.

-

Chemsrc. (n.d.). Fullerene-C60. Chemsrc.

-

Yagi, S., et al. (2010). High-performance n-type organic field-effect transistors fabricated by ink-jet printing using a C60 derivative. Thin Solid Films, 518(14), 3871-3874.

-

TCI Chemicals. (n.d.). Nanocarbon Materials. TCI Chemicals.

-

Ortiz, A. A., et al. (2019). Design, synthesis, and electrochemical studies of a new fullerene pyrrolidine as a precursor for the construction of supramolecular systems. Revista Colombiana de Química, 48(2), 29-35.

-

Uddin, M. A., & Khan, M. A. (2015). Characteristics and Applications of Polymeric Thin Film Transistor: Prospects and Challenges. ResearchGate.

-

Kubozono, Y., et al. (2011). Soluble Fullerene-Based n-Channel Organic Thin-Film Transistors Printed by Using a Polydimethylsiloxane Stamp. ACS Applied Materials & Interfaces, 3(1), 16-20.

-

Bakr, A. A., et al. (2022). Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization. New Journal of Chemistry, 46(12), 5609-5617.

-

Adam, M. A. A., et al. (2014). Novelfullerene polymers: Part 1: Synthesis and polymerisation processes through acrylation of N-methyl-o-hydroxy-2-phenyl fulleropyrrolidines and their monomers. ResearchGate.

-

Sirringhaus, H., & Friend, R. H. (2011). Electrochemical thin-film transistor. Google Patents.

-

Nakagawa, H., et al. (2007). Synthesis of 2-(4,5-dimercapto methyl-1,3-dithioleyl)-3,4- fullerene pyrrolidine and its theoretical studies of the electronic spectra. ResearchGate.

Sources

- 1. aist.go.jp [aist.go.jp]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. scispace.com [scispace.com]

- 4. aist.go.jp [aist.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fullerene-C60 | CAS#:99685-96-8 | Chemsrc [chemsrc.com]

C60MC12 LUMO and HOMO energy levels

An In-Depth Technical Guide to the Frontier Molecular Orbital Energy Levels of C₆₀ Derivatives

Audience: Researchers, scientists, and drug development professionals

Executive Summary

The electronic properties of fullerene C₆₀ derivatives are pivotal to their function in a range of applications, from organic photovoltaics to advanced therapeutic agents. Central to these properties are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which dictate the material's electron-donating and electron-accepting capabilities, its electrochemical stability, and its photophysical behavior. This guide provides a comprehensive technical overview of the state-of-the-art computational and experimental methodologies for determining the HOMO and LUMO energy levels of novel C₆₀ derivatives. For the purpose of this guide, we will refer to a representative molecule, "C₆₀MC₁₂," to illustrate these processes. The protocols and principles detailed herein are designed to be broadly applicable for the characterization of new molecules in the field. We will delve into the causality behind methodological choices, present self-validating experimental protocols, and synthesize data from multiple techniques to provide a holistic understanding of the electronic landscape of these advanced materials.

The Significance of Frontier Orbitals in C₆₀ Derivatives

Fullerenes, and specifically their functionalized derivatives, are a cornerstone of modern nanomaterials science.[1] Their unique spherical structure and extensive π-conjugated system give rise to distinct electronic characteristics. The frontier molecular orbitals, HOMO and LUMO, are the key players in the chemical and physical behavior of these molecules.[2]

-

HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the valence band maximum in semiconductor physics.[3] Its energy level indicates the ability of the molecule to donate an electron. A higher HOMO energy (less negative) corresponds to a better electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is analogous to the conduction band minimum.[3] Its energy level reflects the ability of the molecule to accept an electron. A lower LUMO energy (more negative) signifies a better electron acceptor.

-

The HOMO-LUMO Gap (E_g): The energy difference between these two orbitals is the HOMO-LUMO gap.[3][4] This gap is a critical parameter that determines the molecule's electronic and optical properties, chemical reactivity, and stability. A smaller gap generally implies that the molecule can be excited with lower energy photons and may be more reactive.[3]

In the context of drug development, these energy levels are paramount. They can influence a molecule's redox behavior within a biological system, its ability to participate in charge-transfer interactions with biomolecules, and its potential as a photosensitizer in photodynamic therapy.[5] Therefore, the precise and accurate determination of HOMO and LUMO levels is not merely an academic exercise but a critical step in the rational design of new functional materials and therapeutic agents.

Theoretical Determination via Computational Chemistry

Computational modeling, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. It allows for the in silico screening of novel C₆₀ derivatives before undertaking costly and time-consuming synthesis, providing invaluable insights into their intrinsic electronic structure.[6][7]

The Method of Choice: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for large molecular systems like fullerenes for several reasons.[8] It strikes an optimal balance between computational cost and accuracy by calculating the electron density of a system rather than the complex many-electron wavefunction. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.[9][10]

-

Functionals: Hybrid functionals such as B3LYP or PBE0, which incorporate a portion of exact Hartree-Fock exchange, often provide reliable predictions for the electronic properties of organic molecules.[1][9]

-

Basis Sets: Pople-style basis sets like 6-31G(d) or 6-311G(d,p) are commonly employed, offering a good description of the electron distribution around the atoms.[11]

Computational Workflow Protocol

The following protocol outlines the essential steps for determining the HOMO and LUMO energy levels of a C₆₀ derivative using a computational chemistry software package (e.g., Gaussian, ORCA).

-

Structure Generation: Build the 3D structure of the C₆₀MC₁₂ molecule using a molecular editor. The "MC₁₂" moiety is hypothetically modeled as a dicarboxylate side chain, a common functionalization.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as the electronic properties are highly dependent on the molecular structure. The chosen DFT functional and a modest basis set (e.g., B3LYP/6-31G(d)) are suitable for this step.

-

Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Single-Point Energy Calculation: Using the optimized geometry, perform a more accurate single-point energy calculation with a larger basis set (e.g., B3LYP/6-311G(d,p)). This step yields the final, more precise molecular orbital energies.

-

Data Extraction: From the output file of the single-point calculation, extract the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO-LUMO gap is then calculated as E_g = E_LUMO - E_HOMO.

Caption: Computational workflow for determining frontier orbital energies via DFT.

Experimental Validation: A Multi-Technique Approach

While DFT provides excellent theoretical estimates, experimental validation is non-negotiable for confirming the electronic properties of a newly synthesized compound. A combination of electrochemical and spectroscopic techniques provides a comprehensive and trustworthy characterization.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for experimentally determining HOMO and LUMO energy levels.[12] It measures the oxidation and reduction potentials of a molecule, which can be directly correlated to the energies required to remove an electron from the HOMO or add an electron to the LUMO, respectively.

Causality of Experimental Choices:

-

Solvent: A solvent with a large electrochemical window, such as o-dichlorobenzene (ODCB) or anhydrous dichloromethane, is chosen to avoid solvent breakdown during the voltage sweep.

-

Supporting Electrolyte: A non-reactive electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) is required to ensure conductivity of the solution without interfering with the measurement.

-

Internal Standard: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.[13] Its redox potential is stable and well-defined across different solvent systems. Referencing the measured potentials against this standard allows for reliable conversion to absolute energy levels (versus vacuum).

Detailed Experimental Protocol for Cyclic Voltammetry:

-

Preparation:

-

Prepare a ~0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., ODCB).

-

Dissolve a small amount of the C₆₀MC₁₂ sample (to achieve ~1 mM concentration) in the electrolyte solution.

-

Purge the solution with an inert gas (e.g., Argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Cell Assembly:

-

Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.[13]

-

Ensure the electrodes are polished and clean before use to guarantee reproducible results.

-

-

Measurement:

-

Run a cyclic voltammogram of the blank electrolyte solution to establish the background signal.

-

Run the CV of the C₆₀MC₁₂ solution. Sweep the potential first in the negative direction to find the reduction potential (LUMO) and then in the positive direction for the oxidation potential (HOMO). Use a scan rate of 50-100 mV/s.

-

-

Calibration:

-

After the sample measurement, add a small amount of ferrocene to the same solution and record its cyclic voltammogram.

-

Determine the half-wave potential of the Fc/Fc⁺ couple (E₁/₂) as (E_pa + E_pc)/2, where E_pa and E_pc are the anodic and cathodic peak potentials, respectively.

-

-

Data Analysis & Calculation:

-

Determine the onset potentials for the first oxidation (E_ox^onset) and the first reduction (E_red^onset) from the sample's voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations, assuming the absolute energy level of the Fc/Fc⁺ standard is -4.8 eV relative to vacuum[14]:

-

E_HOMO (eV) = -[E_ox^onset - E₁/₂(Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red^onset - E₁/₂(Fc/Fc⁺) + 4.8]

-

-

Caption: Experimental workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Spectroscopic Characterization: UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides the optical band gap, which is related to the energy required to promote an electron from the HOMO to the LUMO upon photoexcitation. This value is complementary to the electrochemical gap derived from CV.

Detailed Experimental Protocol for UV-Vis Spectroscopy:

-

Solution Preparation: Prepare a dilute solution (~10⁻⁵ M) of C₆₀MC₁₂ in a suitable UV-transparent solvent, such as chloroform, toluene, or dichloromethane.[15]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record its absorption spectrum over a range of ~300-800 nm. The characteristic, sharp absorption peaks of the fullerene core are expected.[16][17]

-

Data Analysis:

-

Identify the absorption onset (λ_onset), which is the wavelength at the low-energy edge of the lowest energy absorption band.

-

Calculate the optical HOMO-LUMO gap (E_g^opt) using the formula:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

-

Synthesizing the Data: A Complete Electronic Picture

A robust characterization relies on comparing and contrasting the results from all three methods. The data below is hypothetical for C₆₀MC₁₂ but representative of typical findings for a C₆₀ derivative.

| Property | DFT (B3LYP/6-311G(d,p)) | Cyclic Voltammetry | UV-Vis Spectroscopy |

| E_HOMO | -6.15 eV | -6.05 eV | N/A |

| E_LUMO | -3.90 eV | -3.88 eV | N/A |

| E_g (LUMO-HOMO) | 2.25 eV (Fundamental Gap) | 2.17 eV (Electrochemical Gap) | 2.03 eV (Optical Gap) |

Interpreting the Results:

-

Agreement: There is typically good agreement (within ~0.1-0.2 eV) between the absolute HOMO/LUMO values from DFT and CV, validating both the computational model and the experimental measurement.[18]

-

Gap Discrepancies: It is expected that E_g^opt < E_g^electrochemical. The optical gap is the energy to create a bound electron-hole pair (an exciton), while the electrochemical gap represents the energy to create two free charges. The difference is the exciton binding energy. DFT gaps can vary significantly with the chosen functional, with standard hybrids often underestimating the gap compared to experimental values.[9]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. journal.nsps.org.ng [journal.nsps.org.ng]

- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Density Functional Theory Investigation of Fulvene-Derivatized Fullerenes as Candidates for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. DFT results against experimental data for electronic properties of C60 and C70 fullerene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Thermal stability and degradation of C60MC12

Technical Whitepaper: Thermal Dynamics and Degradation Kinetics of C60MC12 (Dodecyl-Functionalized Fulleropyrrolidine)

Executive Summary & Chemical Identity

C60MC12 represents a specialized class of functionalized fullerenes, specifically identified as a [60]Fullerene-fused N-methylpyrrolidine derivative bearing a dodecyl (C12) alkyl chain.[1] Unlike the ubiquitous PCBM (a methanofullerene), C60MC12 is typically synthesized via the Prato reaction (1,3-dipolar cycloaddition of azomethine ylides), resulting in a fulleropyrrolidine structure.

This structural distinction is critical for researchers in both organic electronics (OPV) and drug development. The fusion of the pyrrolidine ring to the [6,6]-junction of the C60 cage confers higher thermal stability against retro-cycloaddition compared to methanofullerenes (Bingel adducts). However, the long aliphatic C12 tail—essential for solubility in non-chlorinated solvents and lipophilic bioavailability—introduces specific thermal and oxidative degradation vulnerabilities that must be managed during processing and storage.

Key Physicochemical Parameters:

| Parameter | Specification | Relevance |

|---|

| Molecular Formula | ~

Thermodynamic Profile & Stability Mechanisms

The thermal stability of C60MC12 is governed by the competition between the robust fullerene cage and the labile alkyl-pyrrolidine appendage.

Thermal Decomposition Hierarchy

Thermogravimetric Analysis (TGA) of Prato adducts typically reveals a two-stage degradation profile:

-

Stage I (

C): Solvent Desorption & Oxidation.-

Initial mass loss is often residual solvent (chlorobenzene/toluene) trapped in the crystal lattice.

-

Critical Insight: In the presence of trace oxygen, the C60 cage undergoes epoxidation (

) starting as low as 100°C. This does not result in mass loss initially but drastically alters electronic properties (LUMO level shifts) and biological toxicity profiles.

-

-

Stage II (

C - 350^\circ$C): Alkyl Chain Fragmentation. [1]-

The C12 (dodecyl) chain undergoes homolytic cleavage.[1] The aliphatic C-C bonds are the weakest link, degrading before the pyrrolidine ring detachment.

-

-

Stage III (

C): Retro-Prato Reaction. [1]-

Unlike PCBM, which can undergo retro-Bingel reactions at lower temperatures, the pyrrolidine ring is kinetically stable.[1] Significant cage opening or retro-cycloaddition requires temperatures exceeding 400°C, making C60MC12 superior for heat-sterilization protocols (e.g., autoclaving at 121°C is theoretically safe if oxidation is precluded).[1]

-

Degradation Pathways

The following Graphviz diagram illustrates the competing degradation pathways for C60MC12.

Caption: Degradation pathways of C60MC12 showing thermal cleavage thresholds and ambient photo-oxidative risks.

Experimental Protocols for Stability Validation

To validate the integrity of C60MC12 batches for drug delivery or OPV usage, the following self-validating protocols are recommended.

Protocol A: Accelerated Oxidative Stress Testing (AOST)

Purpose: Determine the "shelf-life" of the material under ambient storage conditions.

-

Preparation: Dissolve C60MC12 in anhydrous Toluene (1 mg/mL).

-

Control: Seal one aliquot under Argon in an amber vial (Dark/Inert).

-

Stress Condition: Expose a second aliquot to ambient air under a standard white fluorescent lamp (500 lux) for 48 hours.

-

Analysis (HPLC):

-

Validation Criteria:

-

The appearance of "shoulder" peaks eluting before the main C60MC12 peak indicates epoxide formation (increased polarity).

-

If impurity area > 2%, the batch is compromised for electronic or biological use.

-

Protocol B: Thermal Cleavage Assessment (DSC)

Purpose: Verify thermal processing limits (e.g., annealing or sterilization).[1]

-

Sample: 5 mg solid C60MC12 in an Aluminum pan (hermetically sealed vs. pinhole to test oxidative stability).

-

Cycle:

-

Heat from 25°C to 350°C at 10°C/min.[1]

-

Cool to 25°C.

-

Re-heat to 350°C.

-

-

Interpretation:

-

First Heat: Look for endotherms < 150°C (Solvent loss).[1]

-

Exotherms > 200°C: Indicate decomposition or polymerization.

-

Glass Transition (

): C60MC12 typically lacks a sharp melting point due to the amorphous alkyl chains but may show a

-

Storage & Handling for Biological Applications

For drug development professionals utilizing C60MC12 (e.g., as a lipophilic antioxidant or neuroprotective agent), the "MC12" chain allows for integration into lipid bilayers, but it also acts as a surfactant that can aggregate.[1]

Formulation Workflow:

Caption: Recommended workflow for processing C60MC12 into biological formulations, emphasizing filtration over thermal sterilization.

Critical Handling Rules:

-

Avoid Autoclaving: While the cage is stable, the aqueous dispersion of C60MC12 may aggregate or hydrolyze at 121°C/15psi. Use sterile filtration (0.22

m PTFE filters).[1] -

Light Exclusion: C60 derivatives are potent singlet oxygen sensitizers.[1] Storage in clear glass under light will generate reactive oxygen species (ROS) that degrade the molecule itself (self-sensitized photo-oxidation).[1] Always store in amber glass under Argon.

References

-

TCI Chemicals. (n.d.).[1] C60MC12 Product Specification and Safety Data Sheet. Retrieved from [1]

-

Maggini, M., Scorrano, G., & Prato, M. (1993).[1] Addition of azomethine ylides to C60: synthesis, characterization, and functionalization of fullerene pyrrolidines. Journal of the American Chemical Society. (Foundational text on Prato adduct stability).

-

Hummelen, J. C., et al. (1995).[1] Preparation and Characterization of Fulleroid and Methanofullerene Derivatives. The Journal of Organic Chemistry. (Comparative stability of methano- vs. pyrrolidino- fullerenes).

-

Kroto, H. W., et al. (1985).[1] C60: Buckminsterfullerene.[1][3] Nature. (Fundamental physical properties of the C60 cage).

-

Bakry, R., et al. (2007).[1] Medicinal applications of fullerenes. International Journal of Nanomedicine. (Review of lipophilic fullerene derivatives in drug delivery).

Sources

Advanced Functionalization of Fullerenes: The C60MC12 Paradigm

Topic: Potential Applications of C60MC12 in Materials Science Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to High-Mobility Semiconductors and Amphiphilic Nanoplatforms[1]

Executive Summary

C60MC12 (C60-fused N-methylpyrrolidine-meta-C12 phenyl) represents a pivotal advancement in fullerene derivatization.[1] Unlike the ubiquitous PCBM, which aggregates amorphously, C60MC12 utilizes a dodecyl (C12) alkyl chain to drive thermodynamically stable self-assembly. This guide analyzes its dual-utility: as a high-mobility n-type organic semiconductor in electronics (OTFTs) and as a potent, membrane-intercalating antioxidant platform for nanomedicine.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1][2][3]

The defining feature of C60MC12 is its "amphiphilic-like" structure, combining the rigid, electron-deficient fullerene core with a flexible, lipophilic dodecyl tail. This architecture is engineered to overcome the "solubility-crystallinity paradox" often seen in organic electronics.[1]

1.1 Structural Specification

-

Chemical Name: N-methyl-2-(3-dodecylphenyl)[60]fulleropyrrolidine.[1]

-

Core Moiety: Buckminsterfullerene (

).[1][2] -

Functionalization: Prato reaction adduct (pyrrolidine fusion).[1]

-

Side Chain: meta-substituted dodecylphenyl group.[1]

1.2 The Self-Assembly Mechanism

In thin films, C60MC12 does not pack randomly.[1] The C12 alkyl chains interdigitate, acting as "molecular zippers." This forces the

1.3 Physicochemical Data Table

| Property | Value/Characteristic | Relevance |

| Molecular Weight | ~1022.18 g/mol | High molecular weight aids thermal stability.[1] |

| LUMO Level | ~ -3.7 to -4.0 eV | Ideal energy alignment for electron injection (OTFT) or acceptance (OPV).[1] |

| Solubility | High in | Enables low-cost solution processing (Spin/Slot-die coating).[1] |

| Crystallinity | High (Smectic-like ordering) | Critical for charge carrier transport; reduces trap states.[1] |

| Thermal Stability | Stable up to >250°C | Compatible with annealing processes required for device fabrication.[1] |

Part 2: Materials Science Applications (Electronics)[1][3][8][9]

The primary application of C60MC12 lies in Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs) .[1] Its ability to form ordered films makes it a benchmark material for n-channel conduction.[1]

2.1 Organic Thin-Film Transistors (OTFTs)

C60MC12 functions as the active n-channel layer.[1][6] The alkyl chains form an insulating barrier between conducting fullerene layers, effectively creating 2D electron gas-like transport pathways.[1]

-

Mechanism: Trap-free hopping transport within ordered fullerene domains.[1]

-

Critical Parameter: Annealing temperature. Post-deposition annealing drives the "zippering" of alkyl chains.

2.2 Organic Photovoltaics (OPV)

While PCBM is the standard acceptor, C60MC12 offers advantages in stability. The ordered packing resists the "burn-in" degradation (diffusion-mediated aggregation) common in PCBM-based solar cells.[1]

Part 3: Biological & Drug Development Interface[1]

Note to Drug Development Professionals: While C60MC12 is synthesized for electronics, its structural homology to lipophilic antioxidants opens specific translational pathways in nanomedicine.

3.1 Membrane-Targeted ROS Scavenging

Fullerenes are "radical sponges."[1] However, pristine

-

The C60MC12 Advantage: The C12 tail acts as a lipid anchor.

-

Hypothesis: C60MC12 can intercalate into the lipid bilayer of cell membranes or mitochondrial membranes, positioning the fullerene cage exactly at the site of lipid peroxidation.

-

Application: Neuroprotection (preventing ferroptosis) or reducing off-target toxicity of chemotherapeutics (e.g., Doxorubicin-induced cardiotoxicity).[1]

3.2 Mechanism of Action (Bio-Interface)

The diagram below illustrates the dual-pathway utility of C60MC12: Electron transport in devices vs. ROS scavenging in lipid bilayers.

Figure 1: Functional bifurcation of C60MC12.[1] In electronics (top), alkyl chains drive ordering for mobility. In biology (bottom), the same chains anchor the antioxidant core into lipid membranes.

Part 4: Experimental Protocols

Protocol A: Synthesis of C60MC12 (Prato Reaction)

Rationale: The Prato reaction is preferred over the Bingel reaction for this application because the pyrrolidine ring is stable against retro-cycloaddition, ensuring the integrity of the material during thermal annealing.

-

Reagents:

-

Procedure:

-

Step 1: Dissolve

(1 eq) in Toluene under -

Step 2: Add Sarcosine (2 eq) and 3-dodecylbenzaldehyde (2 eq).

-

Step 3: Reflux at 110°C for 16 hours. Monitor via TLC (Silica gel, Toluene/Hexane).

-

Step 4: Evaporate solvent.[1] Purify via Flash Column Chromatography (Silica gel).[1] Elute unreacted

with Hexane, then elute product with Toluene/Hexane (1:1). -

Validation: Verify via MALDI-TOF MS (Target mass ~1022 Da) and

H NMR (Characteristic pyrrolidine protons at

-

Protocol B: Fabrication of High-Mobility OTFT Devices

Rationale: Spin-coating alone produces amorphous films.[1] A "Solvent Vapor Annealing" or thermal annealing step is mandatory to activate the self-assembly depicted in Figure 1.[1]

-

Substrate Prep: Clean

wafers with Piranha solution ( -

Deposition:

-

Dissolve C60MC12 in Chloroform (5 mg/mL).[1]

-

Spin coat at 1000 rpm for 60s under

.

-

-

Crystallization (The Critical Step):

-

Anneal the film at 150°C for 30 minutes on a hotplate.

-

Why: This temperature provides the activation energy for the C12 chains to reorient and interlock.

-

-

Metallization: Thermal evaporation of LiF/Al source-drain electrodes through a shadow mask.[1]

Part 5: Future Outlook & Challenges

-

Materials Science: The next frontier is n-doping C60MC12 to create air-stable organic thermoelectrics.[1] The ordered structure suggests low thermal conductivity but high electrical conductivity upon doping.

-

Drug Development: Toxicity profiling of the C12-derivative is required.[1] While

is generally non-toxic, the surfactant-like nature of C60MC12 could disrupt membranes at high concentrations. Future studies should focus on Lipid Nanoparticle (LNP) encapsulation for mRNA delivery, using C60MC12 as both a structural lipid and an antioxidant stabilizer.

References

-

Chikamatsu, M., et al. (2005).[7] "Solution-Processed n-Type Organic Thin-Film Transistors with High Field-Effect Mobility based on C60 Derivatives." Applied Physics Letters. Link[1]

- Core Reference: Establishes the electron mobility (0.067 cm²/Vs) and the role of the C12 chain in crystallinity.

-

Itaka, K., et al. (2006). "High-mobility C60 thin-film transistors fabricated on pentacene buffer layers."[1] Advanced Materials. Link[1]

- Context: Discusses the importance of interface engineering in fullerene devices.

-

Bakry, R., et al. (2007). "Medicinal applications of fullerenes." International Journal of Nanomedicine. Link

- Context: Foundational text on the antioxidant mechanism of functionalized fullerenes in biological systems.

-

TCI Chemicals. "C60MC12 Product Specification & Safety Data Sheet." Link

-

Ossila Ltd. "Fullerene Derivatives for Organic Electronics."[1] Link

-

Context: General guide on processing fullerene derivatives for OPV/OTFT applications.[1]

-

Sources

- 1. CID 53384414 | C81H35N | CID 53384414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. C60MC12 | 403483-19-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 403483-19-2 | MFCD09953765 | C60MC12 [aaronchem.com]

- 5. C60MC12 | Starshinechemical [starshinechemical.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

Computational Pharmacodynamics of C60MC12: From Electronic Structure to Bio-Interface Modeling

This technical guide focuses on the theoretical characterization and computational modeling of C60MC12 , a solvent-soluble fullerene derivative. While C60MC12 is commercially established as an n-type organic semiconductor, its unique physicochemical profile—specifically its high electron affinity and lipophilic functionalization—presents a compelling theoretical framework for pharmaceutical repurposing, particularly in antioxidant therapy and lipophilic drug delivery vectors .

Content Type: Technical Whitepaper Audience: Computational Chemists, Biophysicists, and Drug Discovery Leads

Executive Summary & Molecular Profile

C60MC12 (Solvent-Soluble Fullerene Derivative) represents a class of functionalized buckyballs designed to overcome the inherent insolubility of pristine C60. While its primary industrial application lies in organic field-effect transistors (OFETs) due to high electron mobility (

In drug development, the core challenges for fullerene derivatives are solubility , membrane permeability , and biocompatibility . This guide outlines a computational workflow to evaluate C60MC12 as a reactive oxygen species (ROS) scavenger and a membrane-penetrating nanocarrier.

Physicochemical Data Summary

| Parameter | Value / Characteristic | Relevance to Drug Dev |

| Core Structure | C60 Cage (Icosahedral) | ROS Scavenging (Electron Sponge) |

| Functionalization | "MC12" (Solubilizing Tail) | Lipid Bilayer Insertion / Bioavailability |

| Electron Mobility | ~0.4 cm²/Vs [1] | Redox Potential / Radical Quenching |

| Solubility | High in organic solvents | Lipophilicity prediction (LogP) |

| Crystallinity | Highly ordered films | Aggregation kinetics in vivo |

Theoretical Framework: Electronic Structure (DFT)

To predict the antioxidant capacity of C60MC12, we must first characterize its electronic landscape using Density Functional Theory (DFT). The ability of C60 derivatives to act as "radical sponges" is directly linked to their Electron Affinity (EA) and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Causality in Method Selection

-

Why DFT? Classical mechanics cannot accurately predict electronic transitions or radical scavenging mechanisms.

-

Why B3LYP/6-31G(d)? This hybrid functional offers the optimal balance between computational cost and accuracy for organic-metallic hybrid systems like functionalized fullerenes.

Computational Protocol: Frontier Orbitals

-

Structure Generation: Build the C60MC12 initial geometry. Ensure the "MC12" tail is conformationally relaxed using a semi-empirical method (PM6) before DFT.

-

Optimization: Run geometry optimization in the gas phase.

-

Software: Gaussian 16 or ORCA.

-

Functional: B3LYP.

-

Basis Set: 6-31G(d) for C and H atoms.

-

-

Solvation Model: Re-run single-point energy calculations using the PCM (Polarizable Continuum Model) with water (

) to simulate physiological conditions.

Key Output Interpretation:

-

Low LUMO Energy: Indicates high electrophilicity, suggesting C60MC12 can easily accept electrons from superoxide radicals (

). -

HOMO-LUMO Gap: A smaller gap often correlates with higher reactivity but potentially higher toxicity.

Molecular Dynamics (MD): Membrane Permeation

A critical barrier for any drug candidate is the cell membrane. Pristine C60 tends to aggregate inside the lipid bilayer. The "MC12" functionalization is theoretically posited to aid in membrane traversing or stable insertion.

Workflow Visualization

The following diagram illustrates the hierarchical modeling process, from quantum mechanics to biological interaction.

Figure 1: Hierarchical computational workflow for characterizing C60MC12, moving from quantum mechanical optimization to macromolecular simulation.

Detailed Protocol: Lipid Bilayer Simulation

This protocol validates the membrane permeability of C60MC12 using GROMACS .

Step 1: Topology Generation

-

Convert the DFT-optimized structure to a .mol2 file.

-

Generate topology using acpype (AnteChamber PYthon Parser interfacE).

-

Force Field: Use GAFF (General Amber Force Field) for the ligand. The C60 cage requires specific bond parameters (often derived from unbonded parameters to maintain rigidity, or specific fullerene force fields).

-

Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the QM calculation are mandatory for accuracy.

Step 2: System Construction

-

Membrane: Build a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer using CHARMM-GUI or GROMACS tools.

-

Insertion: Place C60MC12 in the water phase (for permeation study) or embedded in the bilayer (for stability study).

-

Solvation: Solvate with TIP3P water and neutralize with Na+/Cl- ions (0.15 M).

Step 3: Simulation Parameters

-

Minimization: Steepest descent (5000 steps).

-

Equilibration:

-

NVT (100 ps) to stabilize temperature (310 K).

-

NPT (1 ns) to stabilize pressure (1 bar) using a semi-isotropic Berendsen coupling (decoupling XY and Z dimensions is crucial for membranes).

-

-

Production Run: 100 ns minimum.

-

Time Step: 2 fs.

Step 4: Analysis (The "Trust" Metric)

-

Calculate the Potential of Mean Force (PMF) using Umbrella Sampling.

-

Success Metric: If the

minimum is located within the hydrophobic core of the bilayer, C60MC12 is lipophilic and membrane-stable. If the barrier to entry is

Molecular Docking: HIV Protease Inhibition

Fullerene derivatives are historically significant as HIV-1 protease inhibitors due to the hydrophobic cavity of the enzyme, which is roughly spherical and fits C60 [2].

The Mechanism

The HIV protease active site is a cylindrical hydrophobic tunnel. The "MC12" tail can theoretically provide specific anchor points (electrostatic or Van der Waals) that pristine C60 lacks, potentially improving binding affinity (

Docking Protocol (AutoDock Vina)

-

Receptor Prep: Download HIV-1 Protease structure (PDB ID: 1HPV or similar). Remove native ligands and water. Add polar hydrogens.

-

Ligand Prep: Use the DFT-optimized C60MC12 structure. Set the "MC12" tail rotatable bonds to active (torsional freedom is critical here).

-

Grid Box: Center the grid on the active site aspartic acid residues (Asp25/Asp25'). Size:

Å. -

Scoring: Run Vina.

-

Self-Validation: Re-dock the native ligand (from the PDB) first. If RMSD < 2.0 Å, the protocol is valid.

-

-

Interaction Analysis: Look for

stacking between the C60 cage and Phe53 residues, and H-bonding between the MC12 tail and the "flaps" of the protease.

Mechanism of Action: ROS Scavenging

The following diagram details the theoretical pathway of C60MC12 acting as an antioxidant.

Figure 2: Proposed mechanism of ROS scavenging by C60MC12. The high electron affinity allows the cage to absorb unpaired electrons, stabilizing the radical complex.

References

-

Friedman, S. H., DeCamp, D. L., Sijbesma, R. P., Srdanov, G., Wudl, F., & Kenyon, G. L. (1993). Inhibition of the HIV-1 protease by fullerene derivatives: model building, synthesis, and kinetic studies. Journal of the American Chemical Society, 115(15), 6506-6509. [Link]

-

Bakry, R., Vallant, R. M., Najam-ul-Haq, M., Rainer, M., Szabo, Z., Huck, C. W., & Bonn, G. K. (2007). Medicinal applications of fullerenes. International Journal of Nanomedicine, 2(4), 639. [Link]

-

Monticelli, L., Salonen, E., Keikkonen, P. C., & Vattulainen, I. (2009). Parametrization of the fullerene C60 for molecular dynamics simulations with the OPLS-AA force field. Soft Matter, 5(22), 4433-4445. [Link]

Spectroscopic Fingerprinting of Functionalized Fullerenes: A Technical Guide to UV-Vis and NMR Characterization of C60 Derivatives

Introduction: Deciphering the Molecular Architecture of Functionalized C60

Since their discovery, Buckminsterfullerene (C60) and its derivatives have emerged as pivotal materials in a multitude of scientific disciplines, including pharmaceuticals, materials science, and electronics.[1] The unique electronic and structural properties of the C60 cage invite a rich chemistry of functionalization, allowing for the tuning of its characteristics for specific applications.[2] However, this chemical versatility necessitates robust analytical methodologies to confirm the covalent modification of the fullerene core and to elucidate the precise molecular structure of the resulting derivatives.

This technical guide provides an in-depth exploration of two fundamental spectroscopic techniques—Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy—as applied to the characterization of C60 derivatives. While we will use the hypothetical designation C60MC12 to represent a C60 monoadduct functionalized with an organic moiety, the principles and methodologies discussed herein are broadly applicable to a wide range of fullerene derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these techniques for the unambiguous structural elucidation and quality control of their novel fullerene-based compounds.

The C60 Chromophore: A UV-Vis Spectroscopic Perspective

The highly conjugated π-system of the C60 cage gives rise to a distinct and well-characterized UV-Vis absorption spectrum. Understanding the electronic transitions of pristine C60 is fundamental to interpreting the spectra of its derivatives.

Electronic Transitions in Pristine C60

The UV-Vis spectrum of C60 is characterized by several absorption bands in the ultraviolet and visible regions. In non-polar organic solvents like toluene or hexane, C60 solutions typically exhibit a prominent peak around 335-336 nm and a smaller, sharper peak at approximately 407 nm.[3] These absorptions arise from π-π* electronic transitions within the 60-carbon cage. The solution's color, typically a shade of purple, is a result of weak absorptions in the visible range.

Impact of Functionalization on the UV-Vis Spectrum

Covalent modification of the C60 core disrupts its high symmetry (Ih) and perturbs the extended π-system. This has a profound and diagnostic effect on the UV-Vis spectrum. The primary consequence of functionalization is the loss of the fine structure observed in the spectrum of pristine C60.

For a typical monoadduct, such as our hypothetical C60MC12, the sharp absorption feature around 407 nm is often replaced by a new, broad absorption band at a longer wavelength, typically around 430-435 nm.[4] This red-shift and broadening of the absorption bands are indicative of a change in the electronic structure of the fullerene cage due to the transformation of sp2-hybridized carbon atoms to sp3-hybridized centers at the point of addition.

The extent of functionalization (mono-, bis-, tris-, etc., adducts) also influences the UV-Vis spectrum. As more functional groups are added to the fullerene core, the characteristic absorptions of the C60 chromophore are further altered. Hexakis-adducts, for example, can exhibit spectra with distinct bands that are highly dependent on the addition pattern.[5]

Probing the Carbon Framework: NMR Spectroscopy of C60 Derivatives

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of C60 derivatives. While 1H NMR provides information on the attached functional groups, 13C NMR directly probes the carbon skeleton of the fullerene cage, offering a definitive fingerprint of its structure and substitution pattern.

13C NMR of Pristine C60: A Single Peak of High Symmetry

Due to the perfect symmetry of the C60 molecule, all 60 carbon atoms are chemically equivalent. Consequently, the 13C NMR spectrum of pristine C60 displays a single, sharp resonance at approximately 143 ppm in common deuterated solvents like CDCl3 or CS2.[6] The observation of this single peak is a hallmark of the highly symmetric, unfunctionalized fullerene cage. Interestingly, careful examination of the 13C NMR spectrum of C60 reveals small "side peaks" at slightly higher fields, which are attributed to the presence of 13C-13C isotopomers.[7]

13C NMR of C60 Derivatives: Breaking the Symmetry

The addition of a functional group to the C60 cage breaks its symmetry, leading to a dramatic change in the 13C NMR spectrum. For a monoadduct like C60MC12, the carbon atoms of the fullerene cage are no longer all equivalent. This results in a spectrum with multiple resonances corresponding to the now chemically distinct carbon atoms.

The number and chemical shifts of the peaks in the 13C NMR spectrum are dictated by the symmetry of the derivative. For a monoadduct, the sp3-hybridized carbon atoms at the point of addition will appear at a significantly different chemical shift (typically upfield) compared to the remaining sp2-hybridized carbons. The sp2 carbons will also exhibit a range of chemical shifts depending on their proximity to the functionalization site. The dispersion of these chemical shifts can be influenced by factors such as local strain on the fullerene cage.[8]

The pattern of signals in the aromatic region of the 13C NMR spectrum provides a unique fingerprint for a given isomer of a multi-adduct, making it an indispensable tool for isomer separation and characterization.

Experimental Protocols: A Practical Guide

Acquiring high-quality UV-Vis and NMR spectra of C60 derivatives requires careful attention to experimental details. The following protocols provide a starting point for the characterization of compounds like C60MC12.

UV-Vis Spectroscopy Workflow

Caption: A typical workflow for acquiring and analyzing the UV-Vis spectrum of a C60 derivative.

Step-by-Step Protocol for UV-Vis Spectroscopy:

-

Solvent Selection: Choose a solvent in which the C60 derivative is readily soluble and that is transparent in the wavelength range of interest. Toluene, carbon disulfide (CS2), and dichloromethane (DCM) are common choices.

-